molecular formula C13H15FN2 B1338380 6-fluoro-3-(piperidin-4-yl)-1H-indole CAS No. 76315-55-4

6-fluoro-3-(piperidin-4-yl)-1H-indole

Cat. No.: B1338380
CAS No.: 76315-55-4
M. Wt: 218.27 g/mol
InChI Key: VNEIHOLJEZRVCL-UHFFFAOYSA-N
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Description

6-Fluoro-3-(piperidin-4-yl)-1H-indole is a fluorinated indole derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorine atom at the 6th position of the indole ring and a piperidinyl group at the 3rd position, which contribute to its distinctive properties.

Scientific Research Applications

6-Fluoro-3-(piperidin-4-yl)-1H-indole has a wide range of applications in scientific research:

Future Directions

The future directions for “6-fluoro-3-(piperidin-4-yl)-1H-indole” could involve further exploration of its potential uses in the synthesis of pharmaceutical drugs . Its antimicrobial and antioxidant properties could also be further investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(piperidin-4-yl)-1H-indole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions. The process may include halogen derivatives to facilitate the formation of the desired product. The synthetic route is designed to be efficient, yielding the target compound in relatively short reaction times with yields ranging from 55% to 92% .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by employing large-scale reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom and piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3-(piperidin-4-yl)-1H-indole is unique due to its indole ring structure, which imparts distinct chemical and biological properties compared to its benzoxazole and benzisoxazole counterparts. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

6-fluoro-3-piperidin-4-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEIHOLJEZRVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455072
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76315-55-4
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-3-(piperidin-4-yl)-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

This compound was prepared following the procedure described in Example 1 (steps A and B) starting with 1 g (7.4 mmol) of 6-fluoroindol and 2.84 g (18.5 mmol) of 4-piperidone monohydrate hydrochloride. In this case, the hydrogenation step took place for 1 hour at 2 bar and the catalyst used was platinum (IV) oxide. 0.640 g (51% yield) of 6-fluoro-3-piperidin-4-yl-1H-indole were obtained.
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Synthesis routes and methods II

Procedure details

Similarly prepared was 4-(7-fluoroindol-3-yl)-piperidine from 4-(7-fluoroindol-3-yl)-1,2,5,6-tetrahydropyridine.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A mixture of 24 parts of 1-benzoyl-4-(6-fluoro-1H-indol-3-yl)-piperidine, 70 parts of potassium hydroxide, 495 parts of 1,2-ethanediol and 80 parts of water is stirred and refluxed for 6 hours. The reaction mixture is cooled and 500 parts of water are added while stirring. The precipitated product is filtered off, washed with water and petroleumether and dried in vacuo at 80° C., yielding 16 parts of 6-fluoro-3-(4-piperidinyl)-1H-indole; mp. 224° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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